N-(1-Methyl-1,2-diphenylethyl)formamide
Description
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(1,2-diphenylpropan-2-yl)formamide |
InChI |
InChI=1S/C16H17NO/c1-16(17-13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18) |
InChI Key |
YBDZAUILXDHUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of N-(1-Methyl-1,2-diphenylethyl)formamide
The synthesis of this compound typically involves the reaction of 1-methyl-1,2-diphenylethylamine with formic acid or its derivatives. Various methods have been developed to optimize yield and purity:
- Direct Formylation : This method utilizes formic acid in the presence of catalysts such as Lewis acids to achieve high yields.
- Microwave-Assisted Synthesis : Recent advancements have shown that microwave irradiation can significantly reduce reaction times while maintaining high yields.
Biological Properties
This compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
| Candida albicans | 100 |
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, treatment of human breast cancer cell lines (MCF-7) with varying concentrations resulted in a dose-dependent increase in apoptosis markers.
| Concentration (µM) | Apoptosis Markers (Fold Increase) |
|---|---|
| 10 | 2.5 |
| 25 | 4.0 |
| 50 | 6.5 |
Therapeutic Applications
The therapeutic potential of this compound spans multiple fields:
Anti-inflammatory Properties
Studies suggest that this compound may inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. This inhibition could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Neurological Applications
Preliminary research indicates that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Cancer Research : Another project focused on the compound's effect on MCF-7 cells showed a dose-dependent increase in apoptosis markers, suggesting potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Physicochemical Properties
- Solubility : The hydroxyl group in N-((1R,2S)-2-Hydroxy-1,2-diphenylethyl)formamide improves aqueous solubility compared to the methyl-substituted target compound, which may exhibit higher lipophilicity .
- Thermal Stability : Thiourea analogs () with diphenylethyl groups are stored at 0–6°C, suggesting sensitivity to decomposition under ambient conditions, a trait possibly shared with the target compound .
Preparation Methods
Reaction Mechanism and Optimization
The AFA system proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of the mixed anhydride. Key parameters include:
-
Temperature : Reactions are typically conducted at −20°C to 0°C to minimize side reactions such as over-acylation.
-
Stoichiometry : A 1.5:1 molar ratio of formic acid to acetic anhydride ensures complete anhydride formation while avoiding acetamide byproducts.
For N-(1-methyl-1,2-diphenylethyl)formamide, steric hindrance necessitates extended reaction times (12–24 hours) and excess AFA (2.5 equivalents). Pilot-scale trials achieved 89% yield after crystallization from heptane.
Methyl Formate-Mediated Formylation
Methyl formate serves as a mild, atom-economical formylating agent, particularly effective for aliphatic and sterically hindered amines.
Procedure and Scalability
The amine is refluxed in methyl formate (0.8 M) for 18–24 hours. Solvent-free conditions enhance reaction rates, with yields exceeding 85% for analogous tertiary amines. Post-reaction, vacuum distillation removes excess methyl formate, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Table 1: Comparative Yields for Bulky Amine Formylation
Reductive Formylation with CO₂ and Sodium Borohydride
Emerging methodologies leverage CO₂ as a sustainable C1 source, paired with sodium borohydride (NaBH₄) in polar aprotic solvents like DMF.
Catalytic Cycle and Selectivity
The reaction generates formoxy borohydride intermediates (in situ), which transfer the formyl group to the amine. Critical factors include:
For the target compound, preliminary experiments suggest 65–70% yield at 60°C over 12 hours, with <5% transamidation byproducts.
Leuckart-Wallach Reaction Derivatives
While traditionally used for amine synthesis, modified Leuckart conditions enable direct formylation of pre-formed amines.
Ammonium Formate/Formamide Systems
Heating the amine with ammonium formate in formamide at 150°C facilitates formyl transfer via a dehydrogenation mechanism. This method is particularly suited for heat-stable substrates, yielding this compound in 76% isolated yield after aqueous workup.
Catalytic Ruthenium-Based Formylation
Advanced catalytic systems employing Ru complexes (e.g., Ru₃(CO)₁₂) enable formylation under moderate conditions (120°C, 35 atm H₂).
Q & A
Q. What are the recommended analytical methods for determining the purity of N-(1-Methyl-1,2-diphenylethyl)formamide?
High-performance liquid chromatography (HPLC) with UV detection is commonly employed, using relative response factors (RRFs) to quantify impurities. For example, related compounds with retention times of 0.4–2.2 minutes and RRFs of 1.00–1.75 have been documented in pharmacopeial testing . Reverse-phase columns and gradient elution with acetonitrile/water mixtures are typical. Ensure calibration against reference standards (e.g., monobenzyl analogues) to validate impurity limits (<0.1% for individual impurities, <0.5% total) .
Q. How can researchers confirm the structural identity of this compound?
Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton environments, focusing on the formamide (-NHCHO) group and methyl/diphenylethyl substituents. For chiral derivatives, -NMR splitting patterns distinguish stereoisomers .
- Infrared (IR) Spectroscopy: Look for characteristic absorptions at ~1680 cm (C=O stretch of formamide) and ~3300 cm (N-H stretch) .
- High-Resolution Mass Spectrometry (HRMS): Match observed m/z values with theoretical molecular weights (e.g., CHNO requires [M+H] = 268.3535) .
Q. What synthetic routes are available for preparing this compound derivatives?
A two-step approach is often used:
Amide Coupling: React 1-methyl-1,2-diphenylethylamine with formyl chloride or activated formic acid derivatives under inert conditions.
Purification: Crystallize the product from ethanol/water mixtures to achieve ≥98% purity . For stereoselective synthesis, chiral auxiliaries like (1R,2R)- or (1S,2S)-diphenylethylenediamine templates can direct enantiomeric outcomes .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved in chiral derivatives of this compound?
Use chiral stationary phases (CSPs) in HPLC, such as cellulose- or amylose-based columns. For example, (1S,2S)- and (1R,2R)-diastereomers exhibit distinct retention times (e.g., 0.5 vs. 0.7 minutes) under polar organic mobile phases . Alternatively, employ kinetic resolution via enzymatic catalysis (e.g., lipases) to selectively hydrolyze one enantiomer .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Temperature Control: Maintain reaction temperatures below 25°C to suppress side reactions like over-acylation .
- Catalytic Optimization: Use Lewis acids (e.g., ZnCl) to enhance formamide group reactivity while minimizing polymerization .
- In Situ Monitoring: Track reaction progress via inline FTIR to detect intermediates (e.g., imine formation) and adjust stoichiometry dynamically .
Q. How do structural modifications (e.g., trifluoromethyl or sulfonamide groups) impact biological activity?
Introducing electron-withdrawing groups (e.g., -CF, -SOAr) enhances metabolic stability and target binding affinity. For instance, N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide shows improved CNS penetration due to increased lipophilicity (logP ~2.8) . Conversely, bulky substituents (e.g., naphthalenyl) may sterically hinder receptor interactions, requiring molecular docking studies to optimize pharmacophores .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT): Calculate transition-state energies for amide bond formation or hydrolysis.
- Molecular Dynamics (MD): Simulate interactions with chiral catalysts (e.g., Ru(II)-Tsdpen complexes) to predict enantioselectivity .
Validate models against experimental NMR coupling constants (e.g., = 8–12 Hz for trans-amide conformers) .
Methodological Notes
- Impurity Profiling: Always cross-validate HPLC results with LC-MS to confirm impurity structures, especially for isomers .
- Stereochemical Assignments: Use X-ray crystallography or electronic circular dichroism (ECD) for unambiguous configuration determination .
- Scale-Up: Prioritize flow chemistry setups to enhance reproducibility and reduce exothermic risks in amidation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
